molecular formula C17H21N3O3S B6425221 N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide CAS No. 2034511-95-8

N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B6425221
CAS No.: 2034511-95-8
M. Wt: 347.4 g/mol
InChI Key: PZGBYLNPJLXOMK-UHFFFAOYSA-N
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Description

N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13036271 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-3-2-4-14(9-13)11-24(22,23)19-7-8-20-12-18-16(10-17(20)21)15-5-6-15/h2-4,9-10,12,15,19H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGBYLNPJLXOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide is a synthetic compound that has gained attention in pharmacology due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Structure and Properties

The compound's molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, featuring a complex structure that includes a pyrimidine derivative and a methanesulfonamide group. The presence of these functional groups suggests diverse biological activities, particularly in modulating ion channels and exhibiting anti-inflammatory properties.

Key Structural Features

FeatureDescription
Molecular FormulaC18H22N2O3C_{18}H_{22}N_{2}O_{3}
Molecular Weight318.38 g/mol
Functional GroupsPyrimidine, Methanesulfonamide

The primary mechanism of action for this compound appears to involve the modulation of the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is crucial in sensory perception, particularly in temperature and pain sensation.

Proposed Mechanism

  • TRPM8 Modulation : The compound interacts with TRPM8, influencing its activity and potentially altering sensory signaling pathways.
  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit selective inhibition of COX enzymes, particularly COX-2. This selectivity is critical in reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Experimental Findings

  • In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the production of pro-inflammatory cytokines in human monocytes, suggesting a potential therapeutic role in inflammatory diseases.
  • Animal Models : In animal models of inflammation, administration of the compound has resulted in significant reductions in edema and pain responses, comparable to established NSAIDs.

Comparative Efficacy Table

CompoundIC50 (µM)Selectivity Ratio (COX-2/COX-1)
This compoundTBDTBD
Celecoxib0.05>1000
Ketoprofen0.50.5

Conclusion and Future Directions

This compound shows promise as a modulator of TRPM8 and as an anti-inflammatory agent through selective COX inhibition. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Recommendations for Future Research

  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
  • Mechanistic Studies : Detailed studies on the interaction with TRPM8 and other ion channels.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and selectivity.

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